3-Aminobicyclo[1.1.1]pentan-1-ol
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Overview
Description
3-Aminobicyclo[1.1.1]pentan-1-ol is a unique organic compound characterized by its bicyclic structure. The compound’s molecular formula is C5H9NO, and it has a molecular weight of 99.13 g/mol . The bicyclo[1.1.1]pentane core is notable for its three-dimensionality and rigidity, making it an interesting subject for various scientific studies and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminobicyclo[1.1.1]pentan-1-ol typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is through the chlorocarbonylation of a bicyclo[1.1.1]pentane precursor, followed by nucleophilic substitution reactions . Another approach involves the cyclization of cyclobutyl aryl ketones .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply .
Chemical Reactions Analysis
Types of Reactions: 3-Aminobicyclo[1.1.1]pentan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce various amines .
Scientific Research Applications
3-Aminobicyclo[1.1.1]pentan-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 3-Aminobicyclo[1.1.1]pentan-1-ol exerts its effects is largely dependent on its interaction with molecular targets. The compound’s rigid bicyclic structure allows it to fit into specific binding sites on proteins and enzymes, potentially inhibiting or modifying their activity . This interaction can affect various molecular pathways, making it a valuable tool in drug discovery and biochemical research .
Comparison with Similar Compounds
Bicyclo[1.1.1]pentane: The parent compound of 3-Aminobicyclo[1.1.1]pentan-1-ol, used as a core structure in various derivatives.
3-Aminobicyclo[1.1.1]pentane: Similar to this compound but lacks the hydroxyl group.
Bicyclo[1.1.1]pentan-1-ol: Lacks the amino group but shares the bicyclic core structure.
Uniqueness: this compound is unique due to the presence of both an amino and a hydroxyl group on the bicyclic core. This dual functionality allows for a wider range of chemical reactions and applications compared to its similar compounds .
Properties
IUPAC Name |
3-aminobicyclo[1.1.1]pentan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c6-4-1-5(7,2-4)3-4/h7H,1-3,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBFGSGQMWKDPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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